molecular formula C16H13NO2 B1589171 Methyl 4-(1H-indol-2-yl)benzoate CAS No. 485321-10-6

Methyl 4-(1H-indol-2-yl)benzoate

Cat. No. B1589171
M. Wt: 251.28 g/mol
InChI Key: LXPCCNBTEKIKLX-UHFFFAOYSA-N
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Description

“Methyl 4-(1H-indol-2-yl)benzoate” is a chemical compound with the molecular formula C16H13NO2 . It is a derivative of indole, a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1H-indol-2-yl)benzoate” consists of 16 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . Further structural analysis such as NMR, HPLC, LC-MS, UPLC can be found in the relevant resources .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-(1H-indol-2-yl)benzoate” are not detailed in the searched resources, indole derivatives are known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

“Methyl 4-(1H-indol-2-yl)benzoate” has a molecular weight of 251.280 Da . Additional physical and chemical properties such as melting point, boiling point, and density can be found in the relevant resources .

Scientific Research Applications

Photolysis and Artificial Breathing Reaction

Methyl 4-(1H-indol-2-yl)benzoate has been involved in the study of photolysis, particularly in reactions that mimic artificial breathing. A study by Lin & Abe (2021) demonstrated the light-triggered elimination of CO2 and absorption of O2 in photolysis of certain indole derivatives. This process is akin to an artificial breathing-type reaction and can be applied to transition metal-free oxidation of amino acids under mild conditions (Lin & Abe, 2021).

Antibacterial Activities

Research on derivatives of methyl 4-(1H-indol-2-yl)benzoate has shown promising antibacterial properties. Murthy et al. (2011) synthesized and tested various methyl 4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, finding that some exhibited potent inhibitory activity against different bacterial strains, warranting further investigation (Murthy et al., 2011).

Anti-Cancer Activity

Compounds related to methyl 4-(1H-indol-2-yl)benzoate have been evaluated for their anti-cancer properties. A study by Jing et al. (2012) on 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one derivatives showed significant antitumor activity against various cancer cells, suggesting potential for development as cancer inhibitory agents (Jing et al., 2012).

Hydrogen-Bonded Molecular Structures

Methyl 4-(1H-indol-2-yl)benzoate and its derivatives have been studied for their hydrogen-bonded supramolecular structures. For instance, Portilla et al. (2007) investigated three substituted 4-pyrazolylbenzoates, exploring their hydrogen-bonded structures in various dimensions (Portilla et al., 2007).

Crystal Engineering

In the field of crystal engineering, methyl 4-(1H-indol-2-yl)benzoate derivatives have been used to study phase transitions in high-Z' structures. Johnstone et al. (2010) investigated how methyl 2-(carbazol-9-yl)benzoate, a related compound, undergoes a phase transition under high pressure, showcasing its applications in crystallographic studies (Johnstone et al., 2010).

Antioxidant and Antimicrobial Properties

Baytas et al. (2012) synthesized a series of 1H-1,2,4-triazole derivatives including methyl 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and evaluated their antioxidant and antimicrobial properties. These compounds showed promising results in scavenging radicals and inhibiting lipid peroxidation, as well as displaying antimicrobial activity (Baytas et al., 2012).

Safety And Hazards

While specific safety and hazard information for “Methyl 4-(1H-indol-2-yl)benzoate” is not available in the searched resources, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes .

Future Directions

Indole derivatives, including “Methyl 4-(1H-indol-2-yl)benzoate”, continue to be a subject of research due to their potential medicinal applications . Future research may focus on exploring their biological activities and developing efficient synthesis methods .

properties

IUPAC Name

methyl 4-(1H-indol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)12-8-6-11(7-9-12)15-10-13-4-2-3-5-14(13)17-15/h2-10,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCCNBTEKIKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466962
Record name Methyl 4-(1H-indol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-indol-2-yl)benzoate

CAS RN

485321-10-6
Record name Methyl 4-(1H-indol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Wu, W Huang, Yiliqi, J Yang… - Advanced Synthesis & …, 2018 - Wiley Online Library
Benzo[α]carbazoles were synthesized from 2‐phenylindoles and α‐bromoacetaldehyde using bismuth trichloride as a catalyst. The reaction was triggered by a bismuth trichloride‐…
Number of citations: 26 onlinelibrary.wiley.com
NK Dolla, C Chen, J Larkins-Ford… - Australian journal of …, 2014 - CSIRO Publishing
Berberine–INF55 hybrids are a promising class of antibacterials that combine berberine and the NorA multidrug resistance pump inhibitor INF55 (5-nitro-2-phenylindole) together in one …
Number of citations: 21 www.publish.csiro.au
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 7 www.cell.com
E Barresi, A Bruno, S Taliani, S Cosconati… - Journal of Medicinal …, 2015 - ACS Publications
As a continuation of our studies on 2-phenylindol-3-ylglyoxylamides as potent and selective translocator protein (TSPO) ligands, two subsets of novel derivatives, featuring hydrophilic …
Number of citations: 31 pubs.acs.org
L Ackermann, L Wang, AV Lygin - researchgate.net
The following starting materials were synthesized according to previously described methods: 1b, 1 1c, 1 1e, 1 1i− 1l, 1 2b− 2e, 2 2f, 3 2i, 4 1d, 5 1g, 6 1m, 7, 8 1h, 9 4e, 10 and 4a− 4d. …
Number of citations: 0 www.researchgate.net
JB Bremner, MJ Kelso - Synthetic Communications®, 2010 - Taylor & Francis
This article describes the compact synthesis of two isomeric dual-action hybrid antimicrobials where the 13-position of the antibacterial berberine has been linked via 3′- and 4′-…
Number of citations: 14 www.tandfonline.com

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